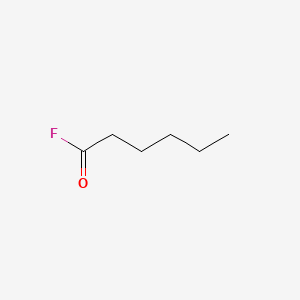
Hexanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoyl fluoride, also known as hexanoic acid fluoride, is an organic compound with the molecular formula C6H11FO. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoyl fluoride can be synthesized through the reaction of hexanoic acid (also known as caproic acid) with reagents such as thionyl chloride (SOCl2) or phosphorus trifluoride (PF3). The reaction typically involves heating the hexanoic acid with the chosen reagent under controlled conditions to facilitate the substitution of the hydroxyl group with a fluorine atom.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Hexanoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hexanoic acid or its derivatives.
Reduction: Reduction reactions can convert this compound to hexanoic acid or other related compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Hexanoic acid, hexanoic anhydride.
Reduction: Hexanoic acid, hexanol.
Substitution: Amides, esters, and other fluorinated compounds.
Scientific Research Applications
Hexanoyl fluoride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: this compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
Hexanoyl fluoride is similar to other carboxylic acid fluorides, such as acetyl fluoride (C2H3FO) and propionyl fluoride (C3H5FO). it is unique due to its longer carbon chain, which influences its reactivity and applications. The longer chain provides increased stability and different chemical properties compared to shorter-chain fluorides.
Comparison with Similar Compounds
Acetyl fluoride (C2H3FO)
Propionyl fluoride (C3H5FO)
Butyryl fluoride (C4H7FO)
Valeroyl fluoride (C5H9FO)
Properties
CAS No. |
372-80-5 |
|---|---|
Molecular Formula |
C6H11FO |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
hexanoyl fluoride |
InChI |
InChI=1S/C6H11FO/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |
InChI Key |
AURYBMCZYGIOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


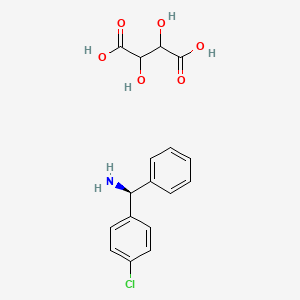


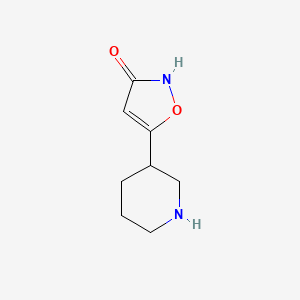
![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
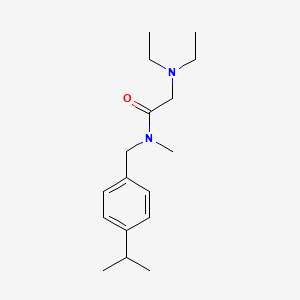
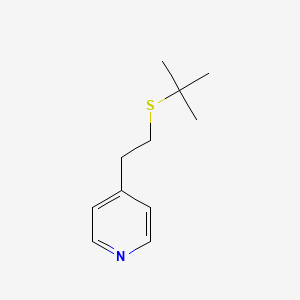
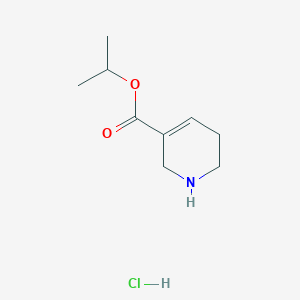
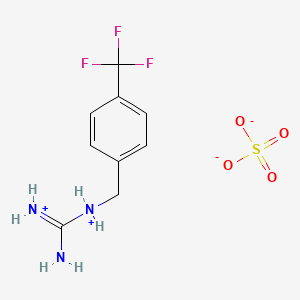
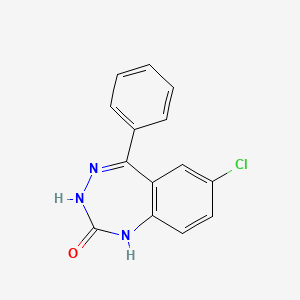
![N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester](/img/structure/B15341442.png)
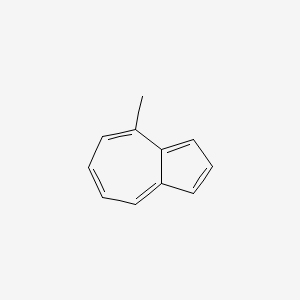
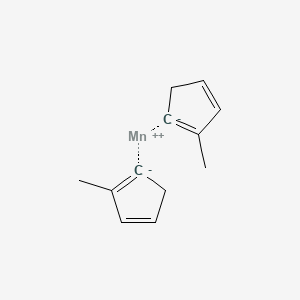
![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)
